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Compound Name: Octreotide pamoate

Cat. No.: B609711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of octreotide versus

placebo in the treatment of acromegaly, based on data from pivotal clinical trials. The

information presented is intended to support research, scientific understanding, and drug

development efforts in the field of endocrinology.

Efficacy Data
The ACROINNOVA 1 trial, a phase 3, multinational, randomized, double-blind, placebo-

controlled study, evaluated the efficacy of a novel subcutaneous octreotide depot (CAM2029) in

patients with acromegaly who were previously biochemically controlled on standard of care

somatostatin receptor ligands (SRLs).[1][2] Patients were randomized in a 2:1 ratio to receive

either once-monthly CAM2029 or a placebo for 24 weeks.[1][2]

The primary endpoint was the proportion of patients maintaining biochemical control, defined

as an insulin-like growth factor 1 (IGF-1) level less than or equal to the upper limit of normal

(ULN) at weeks 22 and 24.[1][2] A significantly higher proportion of patients in the CAM2029

group maintained this primary endpoint compared to the placebo group.[1][2]

Table 1: Primary and Key Secondary Efficacy Endpoints from the ACROINNOVA 1 Trial[1][2]
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Endpoint
CAM2029
(n=48)

Placebo (n=24)
Risk
Difference
(95% CI)

P-value

Primary Endpoint

Proportion of

patients with

mean IGF-1

≤ULN at weeks

22/24

72.2% 37.5%
34.6% (11.3,

57.9)
0.0018

Key Secondary

Endpoints

Proportion of

patients with

mean IGF-1

≤ULN at weeks

22/24 and mean

GH <2.5 µg/L at

week 24

70.0% 37.5% 32.5% 0.0035

Safety and Tolerability
CAM2029 was generally well tolerated, with a safety profile consistent with the known effects of

octreotide.[1][2] Adverse events were mostly mild to moderate in severity.

An older randomized, double-blind trial comparing subcutaneous octreotide acetate to placebo

in 115 acromegalic patients also demonstrated the efficacy of octreotide in reducing Growth

Hormone (GH) and IGF-1 levels.[3]

Table 2: Common Adverse Events in a Placebo-Controlled Trial of Subcutaneous Octreotide[3]
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Adverse Event
Low-Dose Octreotide (300
µ g/day )

High-Dose Octreotide (750
µ g/day )

Diarrhea (transient) 10% 13%

Biliary Sludge 10% 14%

Cholelithiasis 6% 18%

Experimental Protocols
ACROINNOVA 1 Trial Methodology

Study Design: A 24-week, multinational, randomized, double-blind, placebo-controlled, phase

3 trial.[1][2]

Patient Population: 72 patients with acromegaly who had achieved biochemical control (IGF-

1 ≤ULN and mean GH <2.5 µg/L) with standard of care injectable SRLs (octreotide LAR or

lanreotide Autogel) at screening.[1][2]

Intervention: Patients were randomized (2:1) to receive either once-monthly subcutaneous

injections of CAM2029 or a matching placebo.[1][2]

Primary Outcome: The proportion of patients with a mean IGF-1 level ≤ULN at weeks 22 and

24.[1][2]

Key Secondary Outcomes: The proportion of patients with both mean IGF-1 ≤ULN at weeks

22/24 and mean GH <2.5 µg/L at week 24.[1][2]

Visualizations
Experimental Workflow of the ACROINNOVA 1 Trial
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Caption: Workflow of the ACROINNOVA 1 clinical trial.

Somatostatin Receptor Signaling Pathway
Octreotide is a synthetic analogue of the natural hormone somatostatin and exerts its effects by

binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are highly

expressed in most growth hormone-secreting pituitary adenomas.[4][5][6] The activation of

these receptors triggers a cascade of intracellular events that inhibit the synthesis and

secretion of growth hormone.[4][6]
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Caption: Simplified somatostatin receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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